molecular formula C10H6N2O5S B6352335 5-(2,4,6-Trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid CAS No. 1385696-27-4

5-(2,4,6-Trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid

Cat. No. B6352335
CAS RN: 1385696-27-4
M. Wt: 266.23 g/mol
InChI Key: OIIPLRJAHWOWLM-UHFFFAOYSA-N
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Description

5-(2,4,6-Trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6N2O5S and its molecular weight is 266.23 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2,4,6-Trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid is 265.99974247 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2,4,6-Trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,4,6-Trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Proteomics Research

MFCD22415272: has potential applications in proteomics, which is the large-scale study of proteins, particularly their structures and functions. The compound’s ability to interact with various proteins can be utilized to study protein binding, function, and structure. It can serve as a molecular probe or a blocking agent to elucidate the mechanisms of protein-related processes .

Organic Synthesis

The compound’s structure suggests it could be used as a building block in organic synthesis. Its reactive sites, such as the carboxylic acid group, make it a candidate for creating novel organic compounds through various chemical reactions, including esterification and amide formation .

Drug Discovery

In drug discovery, MFCD22415272 might be used as a precursor or an intermediate. Its barbituric acid moiety is of particular interest since barbiturates are known to have sedative and hypnotic properties. This could lead to the development of new therapeutic agents .

Material Science

The thiophene ring present in MFCD22415272 is a common motif in materials science, especially in the development of organic semiconductors. The compound could be investigated for its electrical conductivity and used in the design of new materials for electronic devices .

Agricultural Chemistry

MFCD22415272: may find applications in agricultural chemistry as a potential precursor for the synthesis of herbicides or pesticides. Its structural complexity allows for the exploration of bioactive compounds that could control pests or weeds without harming crops .

Environmental Chemistry

The compound could be used in environmental chemistry research to develop sensors or indicators for pollutants. Its reactivity with certain environmental toxins could lead to the creation of detection systems for water or soil contamination .

Photodynamic Therapy

Given its structure, MFCD22415272 could be explored for use in photodynamic therapy (PDT). Compounds with similar structures have been used as photosensitizers to generate reactive oxygen species when exposed to light, which can destroy cancer cells .

Chemical Education

Lastly, MFCD22415272 can serve as an excellent case study in chemical education. Its complex structure provides a rich example for teaching various concepts in organic chemistry, including nomenclature, stereochemistry, and reaction mechanisms .

properties

IUPAC Name

5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5S/c13-7-5(8(14)12-10(17)11-7)3-4-1-2-6(18-4)9(15)16/h1-3H,(H,15,16)(H2,11,12,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIPLRJAHWOWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4,6-Trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid

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